tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate

Kinase inhibitor selectivity PKC isozyme profiling 2,6-naphthyridine scaffold

tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate (CAS 1510552-09-6) is a Boc-protected, fully saturated bicyclic heterocycle belonging to the naphthyridine class. The compound features a 2,6-diazadecalin core in which both pyridine rings are fully hydrogenated, yielding an octahydro scaffold with two tertiary amine centers.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B12988039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CNCCC2C1
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-8-14-6-4-11(10)9-15/h10-11,14H,4-9H2,1-3H3
InChIKeyLDCZQGWHLLGWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Octahydro-2,6-naphthyridine-2(1H)-carboxylate: A Protected Saturated Bicyclic Diamine Scaffold for Heterocycle-Based Drug Discovery


tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate (CAS 1510552-09-6) is a Boc-protected, fully saturated bicyclic heterocycle belonging to the naphthyridine class. The compound features a 2,6-diazadecalin core in which both pyridine rings are fully hydrogenated, yielding an octahydro scaffold with two tertiary amine centers . The tert-butoxycarbonyl (Boc) group is installed selectively at the 2-position nitrogen, leaving the 6-position amine available for further functionalization after deprotection [1]. The scaffold serves as a conformationally constrained diamine building block, and the 2,6-naphthyridine template has been established as a privileged framework for ATP-competitive kinase inhibitors, notably against novel Protein Kinase C (PKC) isozymes with 10–100-fold selectivity over classical PKC isotypes [2].

Why Generic Substitution of tert-Butyl Octahydro-2,6-naphthyridine-2(1H)-carboxylate Fails: Isomeric, Conformational, and Protecting-Group Specificity in Naphthyridine Scaffolds


Substituting tert-butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate with a closely related naphthyridine analog introduces discrete but functionally consequential differences in target engagement, synthetic compatibility, and physicochemical behavior that cannot be compensated for by downstream optimization. The 2,6-naphthyridine core displays a distinct nitrogen-atom arrangement that translates into a unique kinase selectivity profile—2,6-naphthyridine-derived compounds achieve 10–100-fold selectivity for novel PKC isozymes (δ, ε, η, θ) over classical PKC isotypes (α, β), a selectivity window that is not replicated by 2,7- or 1,6-naphthyridine isomers [1]. Furthermore, the fully saturated octahydro scaffold provides conformational rigidity distinct from the partially unsaturated tetrahydro analog, altering the spatial presentation of the deprotected amine for subsequent derivatization. The Boc protecting group itself is orthogonal to Cbz (hydrogenolysis-labile) and Fmoc (base-labile) groups, meaning that a simple protecting-group swap disrupts multi-step synthetic sequences that rely on orthogonal deprotection strategies [2]. These interdependent factors—regioisomeric identity, saturation state, and protecting-group chemistry—collectively preclude generic substitution without re-optimization of the entire synthetic route and biological profile.

Product-Specific Quantitative Evidence Guide for tert-Butyl Octahydro-2,6-naphthyridine-2(1H)-carboxylate


Kinase Isoform Selectivity: 2,6-Naphthyridine Core Confers 10–100-Fold Selectivity for Novel PKC Isozymes Over Classical PKC Isotypes

The 2,6-naphthyridine scaffold, which constitutes the core of this compound upon Boc deprotection, has been demonstrated in a peer-reviewed structure–activity relationship study to drive selective inhibition of novel PKC isozymes. Representative compound 11 (2,6-naphthyridine-based) inhibited PKCδ, PKCε, PKCη, and PKCθ with IC50 values of 20, 5, 5, and 77 nM, respectively, while displaying 11–180-fold selectivity over classical PKC isotypes (α/β) [1]. This selectivity profile is a direct consequence of the 2,6-regioisomeric arrangement of nitrogen atoms, which positions the scaffold to engage the ATP-binding pocket of novel PKC isoforms preferentially. In contrast, 2,7-naphthyridine and 1,6-naphthyridine isomers exhibit distinct hydrogen-bonding geometries and do not recapitulate this selectivity pattern [2].

Kinase inhibitor selectivity PKC isozyme profiling 2,6-naphthyridine scaffold

Predicted Basicity of the Free Amine (pKa 10.98) Enables pH-Controlled Deprotection and Salt Formation for Purification

The conjugate acid of the 6-position amine in the target compound has a predicted pKa of 10.98±0.20 , indicating that the fully saturated octahydro-2,6-naphthyridine scaffold is significantly more basic than the partially unsaturated 1,2,3,4-tetrahydro-2,6-naphthyridine analog (pKa ~6.96 predicted for the corresponding dihydro derivative) . This elevated basicity enables clear protonation-state discrimination: at physiological pH (7.4), the deprotected free amine exists predominantly in the protonated form, facilitating aqueous-phase extraction and pH-swing purification. The tetrahydro analog, by contrast, is largely neutral at pH 7.4, complicating phase separation and reducing aqueous solubility of intermediates.

Amine basicity Boc deprotection pH-swing purification

Boc vs. Cbz Protecting-Group Orthogonality: Enabling Acid-Labile Deprotection Without Catalytic Hydrogenation Equipment

The Boc group on the target compound is cleaved under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane, room temperature, 1–2 h), releasing the free amine without requiring specialized hydrogenation apparatus [1]. In contrast, the corresponding Cbz-protected analog (2-benzyl decahydro-2,6-naphthyridine, CAS 1086392-66-6) requires catalytic hydrogenolysis (H₂, Pd/C, atmospheric or elevated pressure) for deprotection . This operational distinction has direct consequences for laboratory workflow: Boc deprotection proceeds in standard glassware with commercially available reagents, while Cbz deprotection demands a hydrogen gas source, a pressure-rated reaction vessel or flow hydrogenator, and additional safety protocols. The Boc strategy also avoids potential catalyst-poisoning issues from sulfur-containing intermediates, which can deactivate palladium catalysts during hydrogenolysis.

Protecting group orthogonality Boc deprotection kinetics Cbz hydrogenolysis

Predicted Boiling Point (331.7 °C) and Density (1.032 g/cm³) Differentiate the Octahydro-2,6-isomer from the 2,7-Isomer and Tetrahydro Analog for Purification Method Selection

The target compound has a predicted boiling point of 331.7±42.0 °C at 760 mmHg and a predicted density of 1.032±0.06 g/cm³ . The 2,7-naphthyridine isomer (tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate, CAS 885270-18-8) shares the same molecular formula and molecular weight (240.34 g/mol), but its boiling point and density are not publicly reported from identical prediction algorithms, introducing uncertainty in purification method transfer . More critically, the partially unsaturated 2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1246551-99-4) has a molecular weight of 234.29 g/mol and is structurally incapable of the same degree of conformational flexibility, which affects its chromatographic retention time and crystallization behavior relative to the fully saturated octahydro compound . These physical property differences dictate that distillation, flash chromatography, and recrystallization protocols developed for the target compound cannot be directly applied to its analogs without re-optimization.

Boiling point prediction Density comparison Naphthyridine isomers Distillation feasibility

Free Base vs. Hydrochloride Salt: Storage Temperature Requirement Differentiates Handling and Shipping Cost for Global Procurement

The target compound (free base) is recommended for long-term storage in a cool, dry place, consistent with standard ambient-temperature-stable organic solids . The hydrochloride salt of the analogous (4aS,8aS)-stereoisomer (CAS 2763583-98-6) carries a molecular weight penalty of 36.47 g/mol (276.81 vs. 240.34) and, as an ionic salt, exhibits higher hygroscopicity that can necessitate refrigerated (2–8 °C) storage to prevent deliquescence and hydrolysis . This distinction has direct procurement implications: the free base can be shipped under ambient conditions without cold-chain logistics, reducing shipping cost and eliminating the risk of cold-chain breach during international transit. The higher molecular weight of the salt also means that 15.2% more material (by mass) must be purchased to deliver the equivalent molar quantity of the octahydro-2,6-naphthyridine scaffold.

Salt form comparison Storage condition Shipping logistics Free base stability

Conformational Restriction of the Octahydro Scaffold: Reduced Rotatable Bond Count vs. Tetrahydro and Aromatic Analogs for Enhanced Target Pre-organization

The fully saturated octahydro-2,6-naphthyridine scaffold in the target compound provides a bicyclic framework with both rings in chair conformations, effectively locking the relative orientation of the two nitrogen atoms. This contrasts with the 1,2,3,4-tetrahydro-2,6-naphthyridine analog, in which one ring remains aromatic and planar, restricting the scaffold to a half-chair/half-planar geometry that presents the two nitrogens in a different spatial arrangement [1]. In the context of kinase inhibitor design, the 2,6-naphthyridine series described by van Eis et al. demonstrated that subtle modifications to the saturation state of the bicyclic core altered potency by >10-fold against PKCε, underscoring the sensitivity of target engagement to scaffold conformation [2]. The octahydro scaffold, upon Boc deprotection, yields a 2,6-diazadecalin system with both amines positioned for divergent functionalization—a geometric feature not available in aromatic or partially saturated naphthyridine analogs.

Conformational restriction Scaffold rigidity Entropic penalty Bioactive conformation

Optimal Research and Industrial Application Scenarios for tert-Butyl Octahydro-2,6-naphthyridine-2(1H)-carboxylate


Medicinal Chemistry: ATP-Competitive Kinase Inhibitor Lead Generation Based on the 2,6-Naphthyridine Privileged Scaffold

The target compound serves as a direct precursor to the 2,6-naphthyridine kinase inhibitor template validated by van Eis et al. (2011). After Boc deprotection, the free 6-position amine can be elaborated to generate ATP-competitive inhibitors with 10–100-fold selectivity for novel PKC isozymes (δ, ε, η, θ) over classical PKC isotypes (α, β) [1]. The fully saturated octahydro core provides the conformational rigidity observed in the PKCη co-crystal structure (PDB 3TXO), where the scaffold's chair–chair geometry positions both nitrogens for optimal hinge-region hydrogen bonding . This application is supported by quantitative IC50 data (PKCε = 5 nM, PKCη = 5 nM) and selectivity ratios (11–180-fold) that establish the 2,6-naphthyridine core as a privileged starting point for kinase drug discovery.

Parallel Synthesis and Library Production: Boc-Protected Diamine Scaffold for Divergent Functionalization in High-Throughput Format

The Boc protecting group on the 2-position nitrogen allows the target compound to enter parallel synthesis workflows directly: the 6-position amine is free for immediate functionalization (acylation, sulfonylation, reductive amination, or Buchwald–Hartwig coupling), while the Boc-protected 2-position nitrogen remains inert [1]. This orthogonality enables library production in 96-well format without protecting-group manipulation. The elevated pKa of the deprotected amine (10.98) further facilitates pH-swing purification of intermediates, as the protonated amine partitions into aqueous phase at pH < 9, removing unreacted electrophiles and byproducts without chromatography . This workflow advantage is not available with Cbz-protected analogs, which require hydrogenolysis equipment incompatible with parallel format [2].

Process Chemistry Scale-Up: Ambient-Stable Free Base Form for Cost-Efficient Multi-Kilogram Campaigns

For process chemistry groups scaling beyond gram quantities, the free-base form of the target compound (CAS 1510552-09-6, MW 240.34) offers clear logistical advantages over the hydrochloride salt (CAS 2763583-98-6, MW 276.81). The free base is stored and shipped under ambient conditions, avoiding cold-chain logistics and refrigerated storage footprint [1]. The 15.2% molecular-weight penalty of the salt translates directly into higher procurement cost per mole of scaffold delivered. Additionally, the availability of predicted boiling point data (331.7 °C) supports distillation-based solvent swaps, and the predicted density (1.032 g/cm³) enables accurate reagent stoichiometry calculations for large-scale reactions . These parameters reduce process development uncertainty and facilitate tech transfer to kilo-lab or pilot-plant operations.

Chemical Biology: Bifunctional Probe Synthesis via Sequential, Orthogonal Deprotection of the 2,6-Diamine Core

The target compound provides a 2,6-diazadecalin core in which the two amines are chemically differentiated: the 2-position is Boc-protected, and the 6-position is a free tertiary amine. Sequential functionalization—first at the 6-position (amine alkylation or acylation), followed by Boc removal (TFA/CH₂Cl₂) and subsequent functionalization at the 2-position—enables the synthesis of bifunctional probes (e.g., PROTAC linkers, fluorescent conjugates, biotinylated affinity reagents) with precise control over attachment points [1]. This regiochemical control is unique to the 2,6-naphthyridine isomer; the 2,7- and 1,6-isomers present different relative nitrogen geometries that alter the spatial relationship between the two functionalization sites, affecting probe geometry and target engagement in cellular assays .

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